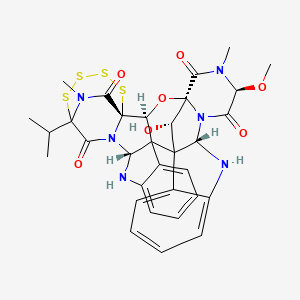

Leptosin J

Description

Properties

CAS No. |

160550-15-2 |

|---|---|

Molecular Formula |

C32H32N6O7S4 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(1S,2S,4S,7S,10S,27R,37S)-37-hydroxy-7-methoxy-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone |

InChI |

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(43)38-24-29(16-11-7-9-13-18(16)34-24)22(32(38,26(42)36(31)4)47-49-48-46-31)45-30-21(40)28(29)15-10-6-8-12-17(15)33-23(28)37(30)19(39)20(44-5)35(3)25(30)41/h6-14,20-24,33-34,40H,1-5H3/t20-,21-,22-,23-,24+,28?,29?,30-,31?,32-/m0/s1 |

InChI Key |

XRTWKFIJLVVJBO-MCLVLSKMSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leptosin J; |

Origin of Product |

United States |

Foundational & Exploratory

Leptosin J: A Technical Guide to its Discovery, Isolation, and Biological Activity

Disclaimer: This document is a comprehensive guide based on publicly available scientific literature. The full text of the primary research article detailing the discovery and isolation of Leptosin J, "Leptosins I and J, Cytotoxic Substances Produced by a Leptosphaeria Sp. Physico-chemical Properties and Structures" (Takahashi et al., 1994), was not accessible. Therefore, the experimental protocols and some quantitative data presented herein are based on the abstract of this publication and detailed methodologies reported for other Leptosins isolated from the same fungal strain by the same research group.

Executive Summary

This compound is a cytotoxic secondary metabolite belonging to the epipolythiodioxopiperazine class of natural products. It was discovered and isolated from the mycelium of the marine fungus Leptosphaeria sp. strain OUPS-4, which was found attached to the marine alga Sargassum tortile.[1] this compound, along with its co-isolated analogue Leptosin I, has demonstrated significant cytotoxic activity against murine leukemia P388 cells.[1] This technical guide provides a detailed overview of the discovery, isolation, physico-chemical properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound was isolated as part of a screening program for bioactive compounds from marine-derived microorganisms. The producing organism is a strain of the fungus Leptosphaeria sp. (OUPS-4), an epiphyte on the marine alga Sargassum tortile.[1] The discovery of this compound and other related metabolites highlights the potential of marine fungi as a source of novel and potent bioactive compounds.

Experimental Protocols

The following experimental protocols are generalized based on the methodologies described for the isolation of Leptosins from Leptosphaeria sp. OUPS-4.

Fungal Cultivation and Fermentation

-

Organism: Leptosphaeria sp. strain OUPS-4.

-

Culture Medium: A liquid medium containing 2% glucose, 1% peptone, and 0.5% yeast extract in artificial seawater.

-

Fermentation: The fungus is cultured in the specified medium at 27°C for a period of three weeks under static conditions.

Extraction of this compound

-

Initial Extraction: The fungal mycelium is harvested from the culture broth by filtration. The wet mycelium is then extracted with methanol (MeOH).

-

Solvent Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting aqueous residue is then partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity. The cytotoxic activity is typically found in the ethyl acetate fraction.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude ethyl acetate extract.

-

Sephadex LH-20 Column Chromatography: The crude extract is first subjected to column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol or a mixture of chloroform and methanol) to achieve initial fractionation based on size exclusion and polarity.

-

Silica Gel Column Chromatography: Fractions exhibiting cytotoxic activity are further purified by silica gel column chromatography using a gradient elution system of increasing polarity, typically with hexane, chloroform, and methanol mixtures.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Data Presentation

Physico-chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H34N2O8S4 | [1] |

| Molecular Weight | 706.88 | Calculated |

| Appearance | Not Reported | |

| Optical Rotation | Not Reported | |

| UV λmax (MeOH) | Not Reported |

Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | P388 (murine leukemia) | Significant cytotoxicity reported | [1] |

Note: The specific IC50 value for this compound was not available in the abstract. The original publication reports "significant cytotoxic activity against cultured P388 cells."[1]

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Proposed Cytotoxic Signaling Pathway of Leptosins

Note: This pathway is based on studies of Leptosins C and F, which are structurally related to this compound and also exhibit cytotoxicity.

References

Leptosin J: A Technical Guide on the Cytotoxic Epipolythiodioxopiperazine from Leptosphaeria sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a sulfur-containing heterocyclic natural product belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites. Isolated from the marine fungus Leptosphaeria sp., an epiphyte of the brown alga Sargassum tortile, this compound has demonstrated significant cytotoxic activity against murine leukemia P388 cells.[1][2] This technical guide provides a comprehensive overview of this compound, including its source, chemical properties, and biological activity. Detailed experimental protocols for its isolation and cytotoxicity assessment, based on established methodologies for related compounds, are presented. Furthermore, this document outlines the putative signaling pathways involved in its cytotoxic mechanism of action, supported by data from closely related ETPs. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[3] The genus Leptosphaeria has been identified as a producer of a series of cytotoxic ETPs known as leptosins.[2] this compound, along with its congener Leptosin I, was first isolated from the mycelium of Leptosphaeria sp. strain OUPS-4.[1] ETPs are characterized by a unique bridged disulfide or polysulfide dioxopiperazine ring, a feature responsible for their potent biological activities.[4] The leptosins, including this compound, have shown significant cytotoxicity against the P388 murine lymphocytic leukemia cell line, making them compounds of interest in the field of anticancer drug discovery.[2]

Physicochemical Properties and Cytotoxicity Data

This compound is a member of the epipolythiodioxopiperazine class of alkaloids. While the specific physicochemical properties of this compound are detailed in the primary literature, the general characteristics of this class include a complex, stereochemically rich structure. The cytotoxicity of various leptosins isolated from Leptosphaeria sp. OUPS-4 against the P388 cell line is summarized in the table below.

| Compound | Cell Line | Cytotoxicity (ED50) | Reference |

| Leptosin I | P388 | 1.13 µg/mL | [5][6] |

| Various Leptosins (incl. J) | P388 | 0.018 - 0.21 µg/mL | [1][7] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and cytotoxic evaluation of epipolythiodioxopiperazine alkaloids from marine-derived fungi.

Fungal Cultivation and Extraction

-

Cultivation: The producing fungal strain, Leptosphaeria sp. OUPS-4, is cultivated on a suitable solid or in a liquid medium. For example, a solid agar medium containing malt extract, peptone, and yeast extract can be used. Cultures are incubated at room temperature for a period of 21-30 days.

-

Extraction: The fungal biomass and the culture medium are homogenized and extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography and bioassay, are further purified by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay against P388 Cells

-

Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well microplates at a suitable density.

-

The cells are treated with serial dilutions of this compound (dissolved in a suitable solvent like DMSO) and incubated for a defined period (e.g., 48 or 72 hours).

-

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used to determine cell viability. The absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (ED50 or IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure as an epipolythiodioxopiperazine and the known activities of related leptosins, a putative mechanism can be proposed. The disulfide bridge in the ETP core is believed to be crucial for its biological activity.[8] This reactive moiety can interact with intracellular thiol-containing molecules, such as cysteine residues in proteins, leading to their inactivation and the generation of reactive oxygen species (ROS).[8]

Furthermore, other leptosins from the same fungal source have been shown to be inhibitors of DNA topoisomerases I and/or II and to induce apoptosis through the inactivation of the Akt signaling pathway.[2] Inhibition of topoisomerases leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis. The downregulation of the Akt pathway, a key regulator of cell survival, would also promote apoptosis. Therefore, it is plausible that this compound exerts its cytotoxic effects through a multi-target mechanism involving the induction of oxidative stress, protein inactivation, and the inhibition of key cellular pathways involved in cell survival and proliferation.

Conclusion

This compound is a potent cytotoxic compound from a marine-derived fungus with potential for further investigation as an anticancer agent. Its classification as an epipolythiodioxopiperazine suggests a mechanism of action involving the induction of apoptosis through oxidative stress and interaction with key cellular proteins and pathways. Further research is warranted to fully elucidate its specific molecular targets and to evaluate its therapeutic potential in preclinical models. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the field of natural product drug discovery.

References

- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data Elucidation: A Technical Guide to Leptosin

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data of a natural product identified as "Leptosin." However, a critical clarification is necessary at the outset. The name "Leptosin" is colloquially used for two distinct molecules in scientific literature. This guide will first address the originally requested cytotoxic compound, Leptosin J , and then provide a comprehensive analysis of the more extensively documented and publicly detailed molecule, Leptosin , a glycoside found in Manuka honey.

This compound: A Note on Data Availability

This compound is part of a series of cytotoxic epipolythiodioxopiperazines isolated from the marine fungus Leptosphaeria sp.[1] These compounds, including this compound, were first reported in the mid-1990s, and their structures were elucidated using spectroscopic methods.[1] Despite extensive searches of publicly available scientific databases, the detailed, raw spectroscopic data (NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data) for this compound are not readily accessible. This information is likely contained within the full-text articles of specialized, subscription-based scientific journals which are not available through open-access search.

Leptosin from Manuka Honey: A Detailed Spectroscopic Analysis

In contrast, a significant body of data is available for a different molecule, a glycoside also named Leptosin (and sometimes referred to as Leptosperin). This compound, identified as methyl syringate 4-O-β-D-gentiobiose, is a key chemical marker in Manuka honey.[2][3][4] The following sections provide a detailed technical overview of its spectroscopic data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula and fragmentation pattern of Leptosin from Manuka honey.

| Ion Mode | Mass Analyzer | m/z | Interpretation |

| Negative ESI | Quadrupole Tandem MS | 535.1 | [M-H]⁻ |

| Negative ESI-MS/MS | Quadrupole Tandem MS | 211 | Fragment ion corresponding to the aglycone (methyl syringate) |

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of Leptosin from Manuka honey has been heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Atom | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2, 6 | 7.34 | s | |

| 3,5-OCH₃ | 3.887 | s | |

| COOCH₃ | 3.885 | s | |

| 1' | 5.07 | d | 7.8 |

| 2' | 3.50 | dd | 7.8, 9.3 |

| 3' | 3.40 | m | |

| 4' | 3.40 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.77 | dd | 4.9, 12.0 |

| 6'b | 4.01 | brd | 12.0 |

| 1'' | 4.20 | d | 7.8 |

| 2'' | 3.10 | dd | 7.8, 9.3 |

| 3'' | 3.20 | m | |

| 4'' | 3.20 | m | |

| 5'' | 3.05 | ddd | 2.2, 5.9, 9.0 |

| 6''a | 3.60 | dd | 5.9, 12.0 |

| 6''b | 3.80 | dd | 2.2, 12.0 |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Atom | Chemical Shift (δ, ppm) |

| 1 | 127.2 |

| 2, 6 | 108.3 |

| 3, 5 | 154.3 |

| 4 | 140.0 |

| 3,5-OCH₃ | 57.0 |

| COOCH₃ | 168.1 |

| COOCH₃ | 52.8 |

| 1' | 104.1 |

| 2' | 75.6 |

| 3' | 77.7 |

| 4' | 71.3 |

| 5' | 78.0 |

| 6' | 69.1 |

| 1'' | 104.3 |

| 2'' | 75.1 |

| 3'' | 77.8 |

| 4'' | 71.5 |

| 5'' | 77.8 |

| 6'' | 62.7 |

Experimental Protocols

The following methodologies are based on the published literature for the spectroscopic analysis of Leptosin from Manuka honey.

Sample Preparation and Isolation

Leptosin is typically isolated from Manuka honey through a series of chromatographic techniques. A common workflow involves initial fractionation on a C18 solid-phase extraction column, followed by further purification using open column chromatography on Diaion HP20. The final purified compound is obtained as a white powder.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for mass analysis.

-

Instrumentation : An HPLC system (e.g., Agilent 1100) coupled to a quadrupole tandem mass spectrometer (e.g., API3000) is used.

-

Ionization : Electrospray ionization (ESI) in the negative ion mode is employed.

-

Parameters : Typical electrospray voltage is 4500 V with a source temperature of 450 °C.

-

Analysis : Data is acquired through mass scans (e.g., Q1 multiple ion scan for m/z 535.1) and multiple-reaction monitoring (MRM) for fragmentation analysis (e.g., transition from 535.1 to 221.1).[2][3]

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

-

Instrumentation : A 500 MHz NMR spectrometer (e.g., Varian Unity 500) is used for both ¹H and ¹³C NMR.

-

Solvent : Deuterated methanol (CD₃OD) is the solvent of choice.

-

Referencing : Chemical shifts are referenced to the residual solvent peak (CD₃OD at 3.30 ppm for ¹H and 49.0 ppm for ¹³C).

-

Techniques : In addition to standard 1D ¹H and ¹³C NMR, 2D techniques such as COSY, HSQC, and HMBC are utilized for complete structural assignment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Leptosin from Manuka honey.

Caption: Workflow for the isolation and spectroscopic analysis of Leptosin.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Leptosin J

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Leptosin J, a potent cytotoxic epipolythiodioxopiperazine (ETP), has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the molecular machinery responsible for the synthesis of this complex fungal metabolite, offering valuable insights for natural product chemists and synthetic biologists.

This compound, along with its counterpart Leptosin I, is a member of the ETP class of natural products, known for their significant biological activities. These compounds are produced by the marine-derived fungus Leptosphaeria sp. OUPS-4.[1] The intricate architecture of this compound, characterized by a disulfide-bridged diketopiperazine core, is assembled through a sophisticated enzymatic cascade.

While the specific biosynthetic gene cluster for leptosins in Leptosphaeria sp. OUPS-4 has not yet been fully elucidated in published literature, a putative pathway can be constructed based on the well-characterized biosynthesis of other ETPs, such as sirodesmin PL from Leptosphaeria maculans and gliotoxin from Aspergillus fumigatus.[2][3] The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses two amino acid precursors to form a diketopiperazine scaffold. This is followed by a series of post-synthesis modifications, or tailoring reactions, including oxidation, methylation, and the crucial sulfur incorporation to form the reactive disulfide bridge that is a hallmark of this class of compounds.[4][5]

This guide presents a detailed, step-by-step putative biosynthetic pathway for this compound, outlining the key enzymatic transformations and the proposed functions of the genes within the biosynthetic cluster.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the formation of a diketopiperazine (DKP) core from two amino acid precursors, catalyzed by a two-module Non-Ribosomal Peptide Synthetase (NRPS). Following the synthesis of the DKP scaffold, a series of tailoring enzymes modify the core structure to yield the final complex architecture of this compound.

Key Enzymatic Steps:

-

Diketopiperazine Formation: A dimodular NRPS enzyme is responsible for the activation and condensation of two distinct amino acid precursors to form the initial diketopiperazine scaffold.

-

Oxidative Tailoring: A suite of oxidoreductases, likely including cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are proposed to hydroxylate and otherwise modify the DKP core.

-

Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are predicted to catalyze the methylation of specific hydroxyl and amine functionalities on the molecule.

-

Sulfur Incorporation: The hallmark epipolythiodioxopiperazine bridge is installed by a dedicated set of enzymes. This process is thought to involve a glutathione S-transferase (GST) for the initial sulfur donation, followed by the action of other enzymes to form the disulfide bond.[4][5]

Below is a proposed logical flow for the biosynthesis of the core structure of ETPs, which is applicable to this compound.

Experimental Methodologies for Pathway Elucidation

The determination of a biosynthetic pathway like that of this compound relies on a combination of genetic and biochemical techniques. The following protocols are standard methodologies employed in the field of natural product biosynthesis.

Table 1: Key Experimental Protocols for Biosynthetic Pathway Elucidation

| Experiment | Purpose | Detailed Methodology |

| Gene Knockout/Silencing | To determine the necessity of a specific gene for the production of the natural product. | 1. Construct a gene deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene. 2. Transform the fungal protoplasts with the deletion cassette. 3. Select for transformants on appropriate media. 4. Confirm gene deletion by PCR and Southern blot analysis. 5. Analyze the metabolite profile of the mutant strain by HPLC or LC-MS to observe the absence of the target compound. |

| Heterologous Expression | To confirm that a specific gene cluster is sufficient for the production of the natural product. | 1. Clone the entire biosynthetic gene cluster into a suitable expression vector. 2. Transform a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector. 3. Cultivate the transformed host under inducing conditions. 4. Extract and analyze the culture for the production of the target natural product using HPLC or LC-MS. |

| Isotope Labeling Studies | To trace the incorporation of precursor molecules into the final natural product. | 1. Supplement the fungal culture medium with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids). 2. Isolate the natural product from the labeled culture. 3. Analyze the purified compound by mass spectrometry and NMR spectroscopy to determine the positions and extent of isotope incorporation. |

| In Vitro Enzyme Assays | To characterize the specific function of an individual enzyme in the pathway. | 1. Clone and express the gene encoding the enzyme of interest in a suitable host (e.g., E. coli). 2. Purify the recombinant protein using affinity chromatography. 3. Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors. 4. Analyze the reaction mixture by HPLC, LC-MS, or other appropriate analytical techniques to detect the formation of the product. |

Quantitative Data in ETP Biosynthesis

While specific quantitative data for the this compound pathway is not yet available, studies on related ETPs provide some benchmarks for production titers and enzyme kinetics. This data is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.

Table 2: Representative Quantitative Data from ETP Biosynthetic Studies

| Parameter | Compound | Organism | Value | Reference |

| Production Titer | Gliotoxin | Aspergillus fumigatus | 100-500 mg/L | (General literature values) |

| Production Titer | Sirodesmin PL | Leptosphaeria maculans | 10-50 mg/L | (General literature values) |

| NRPS Adenylation Domain Km (for amino acid) | GliP (Gliotoxin NRPS) | Aspergillus fumigatus | 10-100 µM | (Hypothetical, based on typical NRPS kinetics) |

| Methyltransferase kcat | GliM (Gliotoxin biosynthesis) | Aspergillus fumigatus | 0.1 - 10 s⁻¹ | (Hypothetical, based on typical methyltransferase kinetics) |

Note: The values in Table 2 are representative and can vary significantly depending on the specific experimental conditions.

Logical Relationships in Gene Cluster Analysis

The identification and analysis of a biosynthetic gene cluster involve a logical workflow to connect genetic information to the final chemical product. The following diagram illustrates this process.

The study of the this compound biosynthetic pathway is an active area of research. The elucidation of the complete pathway will not only provide fundamental knowledge about fungal natural product biosynthesis but also pave the way for the engineered production of novel ETP analogs with potentially improved therapeutic properties. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

References

- 1. Epipolythiodioxopiperazine‐Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The sirodesmin biosynthetic gene cluster of the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epipolythiodioxopiperazine-Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Leptosin J: A Technical Guide to its Presumed Cytotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies specifically on Leptosin J are limited in publicly available scientific literature. This guide presents a presumed mechanism of action based on comprehensive studies of its closely related analogs, Leptosin F and Leptosin C, isolated from the same marine fungus, Leptosphaeria sp.[1][2]. This compound, an epipolythiodioxopiperazine, has demonstrated significant cytotoxic activity against P388 murine leukemia cells[3]. The following sections outline the probable molecular pathways and cellular consequences of this compound treatment, extrapolated from the robust data available for its structural relatives.

Executive Summary

This compound is a marine-derived fungal metabolite belonging to the epipolythiodioxopiperazine class of natural products[3]. While its individual cytotoxic profile is not extensively detailed, research on co-isolated Leptosins F and C provides a strong framework for its mechanism of action. It is proposed that this compound exerts its cytotoxic effects through a multi-pronged approach involving the inhibition of essential nuclear enzymes, induction of cell cycle arrest, and activation of programmed cell death (apoptosis). The core mechanisms are believed to be:

-

Inhibition of DNA Topoisomerases: Acting as a catalytic inhibitor of DNA topoisomerases, thereby disrupting DNA replication and transcription[1][2].

-

Induction of Cell Cycle Arrest: Preventing the transition of cells from the G1 to the S phase of the cell cycle[1][2].

-

Apoptosis Induction via Akt Pathway Inhibition: Triggering apoptosis through the inactivation of the pro-survival Akt signaling pathway[1][2].

This guide will delve into the experimental evidence for these mechanisms, provide detailed protocols for relevant assays, and visualize the implicated signaling pathways.

Quantitative Cytotoxicity Data (Based on Leptosins F and C)

The cytotoxic and inhibitory activities of Leptosins are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. The following tables summarize the available data for Leptosins F and C, which can be considered indicative of the potential potency of this compound.

Table 1: Cytotoxic Activity of Leptosins F and C against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Leptosin F (EC50, µM) | Leptosin C (EC50, µM) |

| RPMI8402 | Lymphoblastoid Leukemia | Not explicitly provided | ~10 |

| 293 | Embryonic Kidney | Not explicitly provided | ~10 |

Data extrapolated from figures in Yanagihara et al., 2005. The study notes strong growth-inhibiting activities for both compounds.[1]

Table 2: Inhibitory Activity of Leptosins F and C on DNA Topoisomerases

| Enzyme | Leptosin F (IC50, µM) | Leptosin C (IC50, µM) |

| Topoisomerase I | Yes (value not specified) | Yes (value not specified) |

| Topoisomerase II | Yes (value not specified) | No inhibition |

Based on in vitro relaxation assays. Both compounds were found to be catalytic inhibitors of Topoisomerase I.[1][2]

Core Cytotoxic Mechanisms

Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerase I, with Leptosin F also inhibiting topoisomerase II[1][2]. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavage complex, Leptosins inhibit the catalytic activity of the enzyme without trapping it on the DNA[1][2]. This inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to cellular stress and apoptosis.

G1/S Phase Cell Cycle Arrest

Cell cycle analysis of human lymphoblastoid RPMI8402 cells treated with Leptosin C revealed an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population[1]. This suggests that Leptosins can halt the cell cycle before the initiation of DNA synthesis, a common outcome for cells with significant DNA damage or replication stress. This G1 arrest prevents the proliferation of damaged cells.

Induction of Apoptosis via Akt Pathway Inhibition

Leptosins F and C have been shown to induce apoptosis, as evidenced by the activation of caspase-3 and the characteristic laddering of chromosomal DNA upon gel electrophoresis[1]. A key mechanism underlying this pro-apoptotic effect is the inhibition of the Akt (also known as Protein Kinase B) signaling pathway. The Akt pathway is a critical pro-survival cascade that, when active, suppresses apoptosis. Leptosins F and C were observed to cause a dose- and time-dependent dephosphorylation of Akt at Ser473, leading to its inactivation[1][2]. The downregulation of this pathway shifts the cellular balance towards apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cytotoxic mechanisms of Leptosin-class compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Culture: Culture human cancer cell lines (e.g., RPMI8402, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by DNA Laddering Assay

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Culture and Treatment: Seed cells in 100 mm dishes and treat with this compound at its IC50 concentration for 6-24 hours.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100), Tris-HCl, and EDTA.

-

DNA Extraction: Centrifuge the lysate to pellet the nuclei and high-molecular-weight DNA. Treat the supernatant with RNase A and then Proteinase K.

-

DNA Precipitation: Precipitate the DNA from the supernatant using isopropanol or ethanol.

-

Gel Electrophoresis: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer. Load the DNA onto a 1.5% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Conclusion and Future Directions

The cytotoxic mechanism of this compound is likely multifaceted, involving the disruption of fundamental cellular processes such as DNA maintenance and cell cycle progression, ultimately leading to apoptotic cell death. The inhibition of DNA topoisomerases and the Akt signaling pathway appear to be central to its mode of action, based on strong evidence from the closely related compounds Leptosin F and C.

For drug development professionals, this compound and its analogs represent a promising class of natural products with potent anti-cancer activity. Future research should focus on:

-

Definitive Mechanistic Studies on this compound: Performing the detailed experimental protocols outlined in this guide specifically with purified this compound to confirm the extrapolated mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its cytotoxicity and to optimize its therapeutic index.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its potential as a therapeutic agent.

-

Target Deconvolution: Utilizing advanced proteomics and genomics approaches to identify other potential cellular targets of this compound.

By building upon the foundational knowledge provided by its congeners, a comprehensive understanding of this compound's cytotoxic action can be achieved, paving the way for its potential development as a novel anti-cancer therapeutic.

References

- 1. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Leptosin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Biological Properties

2.1 Chemical Class: Epipolythiodioxopiperazines

Leptosin J is a member of the epipolythiodioxopiperazine (ETP) family, a class of fungal metabolites characterized by a diketopiperazine ring bridged by a polysulfide chain. This structural motif is crucial for their biological activity.

2.2 Biological Source:

This compound is a secondary metabolite produced by the marine fungus Leptosphaeria sp. OUPS-4.[1][2]

2.3 Primary In Vitro Activity: Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against the P388 murine leukemia cell line.[1][2] While the original study by Takahashi et al. (1994) describes the activity as "significant," a specific IC50 value for this compound is not provided in the available literature. Other leptosins (A-F) from the same organism have also shown "potent" cytotoxicity against this cell line.

Quantitative Data Summary

Quantitative data for the in vitro biological activity of this compound is limited. The following table summarizes the available information on Leptosins from Leptosphaeria sp. to provide context.

| Compound | Cell Line | Activity Type | Result | Reference |

| This compound | P388 (murine leukemia) | Cytotoxicity | "Significant" | Takahashi et al., 1994[1][2] |

| Leptosin I | P388 (murine leukemia) | Cytotoxicity | "Significant" | Takahashi et al., 1994[1][2] |

| Leptosins A-F | P388 (murine leukemia) | Cytotoxicity | "Potent" | Takahashi et al., 1994 |

| Leptosin C | RPMI8402 (human lymphoblastoid) | Apoptosis Induction | Induces apoptosis | Yanagihara et al., 2005[3][4] |

| Leptosin F | Not Specified | DNA Topoisomerase I & II Inhibition | Inhibits both | Yanagihara et al., 2005[3][4] |

| Leptosin C | Not Specified | DNA Topoisomerase I Inhibition | Inhibits | Yanagihara et al., 2005[3][4] |

Proposed Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly detailed, extensive studies on the related compounds, Leptosin C and Leptosin F, provide a strong model for its biological activity. The proposed mechanism involves a multi-faceted approach targeting key cellular processes leading to apoptosis.

4.1 Inhibition of DNA Topoisomerases

Leptosins F and C have been identified as catalytic inhibitors of DNA topoisomerases.[3][4] Leptosin F inhibits both topoisomerase I and II, while Leptosin C is a selective inhibitor of topoisomerase I. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, leptosins can introduce DNA damage, leading to cell cycle arrest and apoptosis. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavable complex, leptosins act as catalytic inhibitors, preventing the re-ligation of the DNA strand without stabilizing the complex.[3][4]

4.2 Inactivation of the Akt Signaling Pathway and Induction of Apoptosis

A key mechanism for leptosin-induced apoptosis is the inactivation of the Akt (protein kinase B) signaling pathway.[3][4] The Akt pathway is a central regulator of cell survival, proliferation, and apoptosis resistance. Leptosins F and C have been shown to induce a dose- and time-dependent dephosphorylation of Akt at Ser473, leading to its inactivation.[3][4] The inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis, which is further evidenced by the activation of caspase-3 and the degradation of chromosomal DNA.[3][4]

4.3 Cell Cycle Arrest

Treatment of cells with Leptosin C has been shown to cause an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase.[3][4] This cell cycle blockade is a common consequence of DNA damage and the inhibition of topoisomerase activity.

Diagram of Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assessment of this compound using the MTT assay, as referenced in studies of related leptosins.

5.1 MTT Cytotoxicity Assay

5.1.1 Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

5.1.2 Materials:

-

P388 (murine leukemia) cells

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plates

-

Microplate reader (570 nm wavelength)

-

Sterile PBS (phosphate-buffered saline)

5.1.3 Protocol:

-

Cell Seeding:

-

Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in their exponential growth phase and determine cell density using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the curve.

-

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound, a cytotoxic metabolite from the marine fungus Leptosphaeria sp., represents a promising candidate for further investigation in anticancer drug discovery. While quantitative data on its potency is currently lacking, the established mechanism of action for related leptosins—dual inhibition of DNA topoisomerases and inactivation of the pro-survival Akt pathway—provides a solid foundation for future research. Elucidation of the precise IC50 value of this compound against a panel of cancer cell lines is a critical next step. Further studies should also focus on confirming its mechanism of action and exploring its potential for synergistic combinations with other chemotherapeutic agents. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to advance the understanding and potential therapeutic application of this marine natural product.

References

- 1. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leptosins, antitumour metabolites of a fungus isolated from a marine alga - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Leptosin J: A Cytotoxic Epipolythiodioxopiperazine from the Marine Fungus Leptosphaeria sp.

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a sulfur-containing natural product belonging to the epipolythiodioxopiperazine class of compounds. It was first isolated from the mycelium of the marine fungus Leptosphaeria sp. OUPS-4, found associated with the marine alga Sargassum tortile.[1] This document provides a comprehensive overview of the available scientific information on this compound, including its discovery, chemical properties, and biological activity. Due to the limited specific data on this compound, this guide also incorporates information on related leptosins isolated from the same fungal strain to provide a broader context for its potential therapeutic applications.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive natural products with significant potential for drug discovery. Marine fungi, in particular, have emerged as prolific producers of structurally diverse secondary metabolites with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The genus Leptosphaeria has been a particularly fruitful source of cytotoxic compounds.

This compound, along with its congener Leptosin I, was identified as a cytotoxic agent against murine leukemia P388 cells.[1] Structurally, it is part of the epipolythiodioxopiperazine family, a class of fungal metabolites known for their potent biological activities, which are often attributed to the reactive disulfide bridge in their core structure. This whitepaper aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.

Physicochemical Properties and Structure

This compound is a dimeric epipolythiodioxopiperazine. The relative stereostructure of this compound has been elucidated through chemical and spectral evidence.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Not explicitly stated in search results | |

| Molecular Weight | Not explicitly stated in search results | |

| Appearance | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Biological Activity

This compound has demonstrated significant cytotoxic activity against cultured P388 murine leukemia cells.[1]

Table 2: Cytotoxicity of this compound

| Cell Line | Activity | Quantitative Data (IC50) | Reference |

| P388 (murine leukemia) | Significant cytotoxicity | Not explicitly stated in search results | [1] |

While specific quantitative data for this compound is lacking, studies on other leptosins isolated from the same Leptosphaeria sp. provide insights into the potential mechanisms of action for this class of compounds. For instance, Leptosins F and C have been shown to be potent inhibitors of DNA topoisomerases I and/or II.[2] Furthermore, these related compounds induce apoptosis through the inactivation of the Akt/protein kinase B signaling pathway.[2]

Experimental Protocols

The following sections outline the general methodologies for the isolation and cytotoxicity assessment of leptosins, based on the available literature.

Fungal Cultivation and Extraction

The marine fungus Leptosphaeria sp. OUPS-4, attached to the marine alga Sargassum tortile, is the source of this compound.[1]

Fungal Culture:

A general procedure for the cultivation of marine-derived fungi involves the following steps:

-

Inoculation of the fungal strain onto a suitable culture medium.

-

Incubation of the culture under controlled conditions (e.g., temperature, light, and agitation) for a sufficient period to allow for the production of secondary metabolites.

-

Separation of the mycelium from the culture broth by filtration.

Extraction:

The mycelium is typically extracted with an organic solvent, such as methanol or ethyl acetate, to isolate the crude extract containing the desired natural products. The solvent is then evaporated under reduced pressure to yield the crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques.[1]

General Chromatographic Purification Workflow:

Figure 1. General workflow for the isolation of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against P388 cells was determined using a standard cell viability assay.[1]

P388 Cytotoxicity Assay Protocol (General):

-

Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Setup: Cells are seeded into 96-well microplates at a specific density.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways (Inferred from Related Leptosins)

While the specific molecular targets and signaling pathways of this compound have not been elucidated, studies on Leptosins F and C provide a plausible framework for its mechanism of action. These related compounds have been shown to inhibit DNA topoisomerases and modulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

Figure 2. Inferred signaling pathway based on the activity of related Leptosins F and C.

This proposed pathway suggests that this compound may exert its cytotoxic effects by disrupting DNA replication and repair processes through the inhibition of topoisomerases, and by promoting programmed cell death (apoptosis) via the suppression of the pro-survival Akt signaling pathway.

Conclusion and Future Directions

This compound, a natural product from the marine fungus Leptosphaeria sp., represents a potentially valuable lead compound for the development of new anticancer agents. Its classification as an epipolythiodioxopiperazine and its demonstrated cytotoxicity warrant further investigation.

Future research should focus on:

-

Total Synthesis: The total synthesis of this compound would provide a renewable source of the compound for further biological evaluation and structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to understand its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for its development as a therapeutic agent. This includes confirming its effects on DNA topoisomerases and the Akt pathway.

-

In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in animal models of cancer is a critical next step in the drug development process.

The exploration of this compound and other related marine natural products holds significant promise for the discovery of next-generation cancer therapies.

References

- 1. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Epipolythiodioxopiperazines (ETPs)

An In-depth Technical Guide to Leptosin J and the Epipolythiodioxopiperazine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The epipolythiodioxopiperazines (ETPs) are a class of highly potent, redox-active secondary metabolites produced by fungi. Characterized by a unique transannular disulfide bridge across a diketopiperazine core, these compounds exhibit a broad range of biological activities, including potent cytotoxic, antiviral, and immunosuppressive effects. Their primary mechanism of action is attributed to the reactive disulfide bond, which can induce oxidative stress through the generation of reactive oxygen species (ROS) and inactivate key cellular proteins via covalent modification of thiol groups. This guide focuses on the dimeric ETPs, with a specific emphasis on this compound, a cytotoxic metabolite isolated from a marine-derived fungus. We will delve into the chemistry, biological activity, and mechanisms of action of these compounds, present available quantitative data, detail key experimental methodologies, and visualize the complex signaling pathways they modulate.

ETPs are a complex family of fungal nonribosomal peptides. Their shared structural feature, an epidithiodioxopiperazine ring, is the cornerstone of their profound biological effects.[1][2] The toxicity and therapeutic potential of ETPs are intrinsically linked to this disulfide bridge.[3]

Chemical Structure and Classification

ETPs are derived from cyclic dipeptides, forming a diketopiperazine scaffold. The defining feature is the transannular disulfide (-S-S-) or polysulfide (-Sn-) bridge. They can be broadly classified into two main groups:

-

Monomeric ETPs: The most well-known example is gliotoxin, which has been extensively studied as a virulence factor in Aspergillus fumigatus.[1][2]

-

Dimeric ETPs: These complex molecules are essentially dimers of monomeric ETPs. This class includes several potent subgroups, such as the verticillins, chaetocins, and leptosins.[4]

General Mechanism of Action

The bioactivity of ETPs is conferred by the disulfide bridge. Two primary mechanisms have been elucidated:

-

Redox Cycling and ROS Generation: The disulfide bridge can undergo reduction to a dithiol within the cell. This dithiol can then be re-oxidized, creating a futile redox cycle that consumes cellular reducing equivalents (like glutathione) and generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This leads to widespread oxidative stress and cellular damage.[1][2]

-

Thiol Modification: The disulfide bridge can react directly with protein cysteine residues (thiol groups) to form mixed disulfides. This covalent modification can irreversibly inactivate critical enzymes and transcription factors, disrupting numerous cellular processes.[1][3]

This compound: A Dimeric ETP

Leptosins are a series of dimeric ETPs, many of which exhibit significant antitumor properties.[5]

Discovery and Source

Leptosins I and J were first isolated from the mycelium of the marine fungus Leptosphaeria sp. (strain OUPS-4), which was found attached to the marine alga Sargassum tortile.[6] Their discovery highlighted marine-derived fungi as a promising source of novel, potent natural products.

Chemical Structure

This compound belongs to the dimeric ETP class, possessing a complex, stereochemically rich structure. The elucidation of its relative stereostructure was achieved through extensive chemical and spectral analysis.[6] These dimeric structures are characterized by two epidithiodioxopiperazine cores linked together.

Biological Activity and Therapeutic Potential

This compound and its closely related analogues have demonstrated significant cytotoxic activity. Initial studies revealed potent effects against murine leukemia P388 cells.[6] Other leptosins, such as A and C, have shown in vivo antitumor activity against Sarcoma 180 ascites.[5] Furthermore, Leptosins C and F have been identified as catalytic inhibitors of DNA topoisomerases I and/or II, and they induce apoptosis through the inactivation of the pro-survival Akt signaling pathway.[7][8] This multi-targeted mechanism makes the leptosin family a compelling subject for anticancer drug development.

Quantitative Biological Data

The following tables summarize the available quantitative data on the cytotoxicity of leptosins and the related ETP, verticillin A. This data is crucial for comparing potency and understanding the structure-activity relationships within the ETP class.

| Compound | Cell Line | Assay Type | Measurement | Value | Reference |

| This compound | P388 (Murine Leukemia) | Cytotoxicity | Significant Activity | Not Quantified | [6] |

| Leptosin C | 39 Human Cancer Cell Lines | Growth Inhibition | MG-MID (GI₅₀) | -7.41 (log M) | [7] |

| Leptosin F | 39 Human Cancer Cell Lines | Growth Inhibition | MG-MID (GI₅₀) | -6.8 (log M) | [7] |

| Verticillin A | DLD1 (Human Colon Cancer) | Cytotoxicity | IC₅₀ | 0.90 µM | [4] |

| Verticillin A | RKO (Human Colon Cancer) | Cytotoxicity | IC₅₀ | 0.31 µM | [4] |

| Verticillin A | CT26 (Murine Colon Cancer) | Cytotoxicity | IC₅₀ | 0.18 µM | [4] |

Note: A specific IC₅₀ value for this compound against P388 cells was not provided in the cited abstract. MG-MID represents the mean logarithm of the 50% growth-inhibitory concentrations.

Mechanism of Action and Signaling Pathways

ETPs trigger cell death primarily through the induction of apoptosis. They can engage multiple signaling pathways, making them potent and effective cytotoxic agents.

General ETP-Induced Apoptosis

The intense intracellular oxidative stress caused by ETP redox cycling can damage mitochondria, leading to the release of cytochrome c. This initiates the intrinsic apoptotic pathway, culminating in the activation of caspase-9 and the executioner caspase-3.[9] Direct protein inactivation can also trigger stress responses that lead to apoptosis.

Leptosin-Induced Apoptosis via Akt Inactivation

Leptosins C and F have been shown to induce apoptosis by dephosphorylating and thus inactivating Akt (also known as Protein Kinase B).[8] Akt is a critical node in cell survival signaling, and its inhibition prevents the phosphorylation of pro-apoptotic proteins like Bad, leading to their activation and the initiation of the mitochondrial apoptotic cascade.

Verticillin A and the c-Met/FAK/Src Pathway

The related dimeric ETP, verticillin A, has been shown to suppress cancer cell migration and invasion by inhibiting the HGF-induced c-Met/FAK/Src signaling pathway.[10][11] It represses the expression of the c-Met receptor and inhibits its phosphorylation, thereby blocking downstream signaling required for cell motility.

Key Experimental Protocols

The study of this compound and other ETPs requires a range of specialized biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Generalized Protocol for ETP Isolation from Fungal Mycelium

This protocol is a generalized representation based on methods for isolating secondary metabolites from fungal cultures.

-

Fungal Culture: Inoculate the producer strain (e.g., Leptosphaeria sp. OUPS-4) into a suitable liquid or solid-state fermentation medium. Incubate under optimal conditions (temperature, time) for metabolite production.

-

Extraction: Separate the mycelium from the culture broth by filtration. Homogenize the mycelial mass and extract exhaustively with an organic solvent (e.g., methanol, followed by ethyl acetate).

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between ethyl acetate and water. The ETPs, being lipophilic, will typically partition into the ethyl acetate layer.

-

Chromatography:

-

Silica Gel Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial fractionation.

-

Preparative HPLC: Further purify the active fractions using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a solvent system like a water-acetonitrile or water-methanol gradient.

-

-

Compound Identification: Monitor fractions for the presence of the target compounds using Thin Layer Chromatography (TLC) or analytical HPLC coupled with a UV detector. Characterize the pure compounds using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[12][13]

-

Cell Seeding: Plate cancer cells (e.g., P388) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or other ETPs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

-

Cell Treatment: Seed cells in 6-well plates and treat with the ETP compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach using a gentle method like trypsin-EDTA. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activation Analysis: Western Blot

This protocol detects the cleavage of caspases, a hallmark of apoptosis activation.[17]

-

Protein Extraction: Treat cells with the ETP as described above. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a caspase (e.g., anti-Caspase-3) overnight at 4°C. The antibody should detect both the full-length pro-caspase and the cleaved, active fragment.[18]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase fragment relative to the pro-caspase indicates apoptosis induction.

Drug Development Perspectives

Challenges

Despite their potent anticancer activity, the development of ETPs as therapeutic agents faces significant hurdles. Their high general cytotoxicity raises concerns about the therapeutic window and potential for off-target toxicity. Furthermore, many dimeric ETPs have poor aqueous solubility, complicating formulation and delivery.

Future Directions

Future research in this area will likely focus on several key strategies:

-

Analogue Synthesis: Creating semi-synthetic or fully synthetic analogues to improve the therapeutic index, reducing general toxicity while retaining or enhancing anticancer potency.

-

Targeted Delivery: Utilizing drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticles, to selectively deliver the ETP payload to tumor cells, minimizing systemic exposure.

-

Combination Therapies: Exploring the synergistic effects of ETPs with other established chemotherapeutic agents or targeted therapies to lower required doses and overcome drug resistance.[4]

Conclusion

This compound and the broader epipolythiodioxopiperazine family represent a fascinating and potent class of fungal natural products. Their unique disulfide-mediated mechanism of action, involving the induction of intense oxidative stress and the inactivation of key cellular pathways like Akt, provides a powerful means of inducing cancer cell death. While challenges related to toxicity and solubility remain, the profound cytotoxicity of these compounds justifies continued investigation. Through medicinal chemistry efforts and innovative drug delivery strategies, the therapeutic potential of the ETP scaffold may yet be realized in the development of next-generation anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Cytotoxic Epipolythiodioxopiperazine Alkaloids from Filamentous Fungi of the Bionectriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leptosins, antitumour metabolites of a fungus isolated from a marine alga - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epipolythiodioxopiperazine‐Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verticillin A suppresses HGF-induced migration and invasion via repression of the c-Met/FAK/Src pathway in human gastric and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Verticillin A suppresses HGF-induced migration and invasion via repression of the c-Met/FAK/Src pathway in human gastric and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of Leptosin J

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptosin J is a naturally occurring epipolythiodioxopiperazine (ETP) produced by the marine fungus Leptosphaeria sp. OUPS-4, an organism isolated from the brown alga Sargassum tortile. As a member of the ETP class of fungal metabolites, this compound possesses a complex dimeric structure characterized by a polysulfide bridge across a dioxopiperazine core. This intricate architecture is believed to be the basis for its significant biological activity. Notably, this compound has demonstrated potent cytotoxic effects against the P388 murine leukemia cell line, indicating its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activity, and the experimental protocols for its isolation and evaluation.

Physicochemical Properties

This compound is a complex heterocyclic compound with a molecular structure that presents significant interest for its biological activity. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₂N₆O₇S₄ | [1] |

| Molecular Weight | 740.89 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While detailed raw spectral data is not fully available in the public domain, the primary literature indicates that its structure was determined by chemical and spectral evidence.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain. The original structural elucidation was based on comprehensive NMR studies as cited in the primary literature.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound as C₃₂H₃₂N₆O₇S₄.

2.3. Infrared (IR) Spectroscopy

Details of the infrared spectrum of this compound are not publicly available.

Biological Activity

This compound is a potent cytotoxic agent, a characteristic feature of many epipolythiodioxopiperazine natural products. Its biological activity has been primarily evaluated against the P388 murine leukemia cell line.

3.1. Cytotoxicity

This compound exhibits significant cytotoxic activity against P388 leukemia cells with a reported ED₅₀ value of 1.25 µg/mL.[1] This level of potency highlights its potential for further investigation as an anticancer agent. The proposed mechanism of cytotoxicity for ETPs, including this compound, involves the generation of reactive oxygen species (ROS) due to the redox cycling of the disulfide bridge, which can lead to the inactivation of essential proteins and induce apoptosis.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity Metric | Value | Reference |

| P388 Murine Leukemia | ED₅₀ | 1.25 µg/mL | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, as inferred from the available literature.

4.1. Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process combining fermentation, extraction, and chromatography.

Caption: Workflow for the isolation of this compound.

4.2. Cytotoxicity Assay

The cytotoxic activity of this compound against the P388 murine leukemia cell line was determined using a standard in vitro cell viability assay.

Caption: General workflow for the P388 cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known mechanism of action for other cytotoxic epipolythiodioxopiperazines, a putative mechanism can be proposed. The disulfide bridge is a key feature responsible for the bioactivity of ETPs. It is believed to undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, leading to DNA damage, protein denaturation, and lipid peroxidation, ultimately culminating in apoptosis.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions